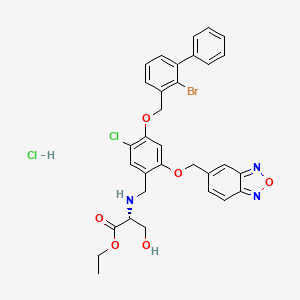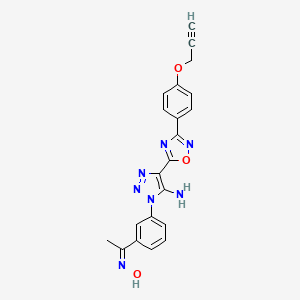![molecular formula C46H91N3O6S6 B11934587 2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate](/img/structure/B11934587.png)
2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[3-[3-[bis[3-[2-(octyldisulfanyl)éthoxy]-3-oxopropyl]amino]propyl-méthylamino]propylamino]propanoate de 2-(octyldisulfanyl)éthyle est un composé organique complexe caractérisé par plusieurs groupes fonctionnels, notamment des liaisons disulfures, des groupes éther et des fonctions amide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-[3-[3-[bis[3-[2-(octyldisulfanyl)éthoxy]-3-oxopropyl]amino]propyl-méthylamino]propylamino]propanoate de 2-(octyldisulfanyl)éthyle implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Les étapes clés comprennent :
Formation de liaisons disulfures : L’étape initiale implique la formation de groupes octyldisulfanyle par oxydation de précurseurs thiols.
Formation d’éthers : L’étape suivante implique la réaction des intermédiaires disulfures avec l’oxyde d’éthylène pour former les liaisons éther.
Formation de liaisons amides : La dernière étape implique le couplage des intermédiaires éther avec des acides aminés ou des amines pour former les liaisons amide dans des conditions appropriées, telles que l’utilisation de réactifs de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le DMAP (4-diméthylaminopyridine).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un mélange efficace et un contrôle de la réaction, ainsi que des techniques de purification telles que la chromatographie et la cristallisation pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[3-[3-[bis[3-[2-(octyldisulfanyl)éthoxy]-3-oxopropyl]amino]propyl-méthylamino]propylamino]propanoate de 2-(octyldisulfanyl)éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Les liaisons disulfures peuvent être oxydées pour former des sulfoxydes ou des sulfones.
Réduction : Les liaisons disulfures peuvent être réduites en thiols à l’aide d’agents réducteurs tels que le DTT (dithiothréitol) ou le TCEP (tris(2-carboxyethyl)phosphine).
Substitution : Les groupes éther et amide peuvent participer à des réactions de substitution nucléophile dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Le peroxyde d’hydrogène (H₂O₂) ou l’acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés comme agents oxydants.
Réduction : Le DTT ou le TCEP sont des agents réducteurs couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en présence d’une base comme la triéthylamine (TEA).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation des liaisons disulfures donnerait des sulfoxydes ou des sulfones, tandis que la réduction donnerait des thiols.
Applications De Recherche Scientifique
Le 3-[3-[3-[bis[3-[2-(octyldisulfanyl)éthoxy]-3-oxopropyl]amino]propyl-méthylamino]propylamino]propanoate de 2-(octyldisulfanyl)éthyle a plusieurs applications en recherche scientifique :
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes ou comme réactif en synthèse organique.
Biologie : Les liaisons disulfures du composé le rendent utile pour étudier la biologie redox et le repliement des protéines.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que des adhésifs ou des revêtements.
Mécanisme D'action
Le mécanisme d’action du 3-[3-[3-[bis[3-[2-(octyldisulfanyl)éthoxy]-3-oxopropyl]amino]propyl-méthylamino]propylamino]propanoate de 2-(octyldisulfanyl)éthyle implique sa capacité à subir des réactions redox en raison de la présence de liaisons disulfures. Ces liaisons peuvent être rompues et reformées dans des conditions spécifiques, ce qui permet au composé d’agir comme un agent redox-actif. Les cibles moléculaires et les voies impliquées dépendraient de l’application spécifique, comme l’interaction avec des protéines contenant des thiols dans les systèmes biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
3-[3-[3-[bis[3-[2-(octyldisulfanyl)éthoxy]-3-oxopropyl]amino]propyl]amino]propanoate de 2-(octyldisulfanyl)éthyle : Structure similaire, mais sans le groupe méthylamino.
3-[3-[3-[bis[3-[2-(octyldisulfanyl)éthoxy]-3-oxopropyl]amino]propyl-méthylamino]propylamino]butanoate de 2-(octyldisulfanyl)éthyle : Structure similaire, mais avec un groupe butanoate au lieu d’un groupe propanoate.
Unicité
L’unicité du 3-[3-[3-[bis[3-[2-(octyldisulfanyl)éthoxy]-3-oxopropyl]amino]propyl-méthylamino]propylamino]propanoate de 2-(octyldisulfanyl)éthyle réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique unique et des applications potentielles. La présence de multiples liaisons disulfures, de groupes éther et de fonctions amide en fait un composé polyvalent pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C46H91N3O6S6 |
|---|---|
Poids moléculaire |
974.6 g/mol |
Nom IUPAC |
2-(octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate |
InChI |
InChI=1S/C46H91N3O6S6/c1-5-8-11-14-17-20-38-56-59-41-35-53-44(50)25-29-47-28-23-30-48(4)31-24-32-49(33-26-45(51)54-36-42-60-57-39-21-18-15-12-9-6-2)34-27-46(52)55-37-43-61-58-40-22-19-16-13-10-7-3/h47H,5-43H2,1-4H3 |
Clé InChI |
JGLIHHAQZDZCLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSSCCOC(=O)CCNCCCN(C)CCCN(CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)


![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)


![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)

![1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone](/img/structure/B11934547.png)

![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934564.png)
![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
